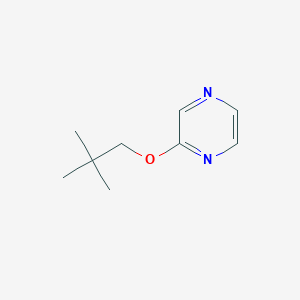
1,4-Dichloro-2-methylbuta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-methylbuta-1,3-diene is an organic compound with the molecular formula C5H6Cl2 It is a conjugated diene, meaning it contains two double bonds separated by a single bond
Méthodes De Préparation
1,4-Dichloro-2-methylbuta-1,3-diene can be synthesized through several methods. One common synthetic route involves the bromination of trans-1,4-dichloro-2,3-dimethylbut-2-ene followed by dehydrobromination of the adduct . This method yields 1,4-dichloro-2,3-dimethylbuta-1,3-diene in high yield. Industrial production methods often involve similar halogenation and dehydrohalogenation reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1,4-Dichloro-2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens and hydrogen halides, leading to 1,2- and 1,4-addition products.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, replacing one or both chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents and conditions used.
Common reagents for these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles. Major products formed from these reactions include halogenated derivatives and substituted dienes.
Applications De Recherche Scientifique
1,4-Dichloro-2-methylbuta-1,3-diene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used in the production of polymers and copolymers with specific properties.
Material Science: It is investigated for its potential use in the development of new materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism by which 1,4-dichloro-2-methylbuta-1,3-diene exerts its effects involves its conjugated diene structure. The double bonds in the molecule can participate in various chemical reactions, such as electrophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-methylbuta-1,3-diene can be compared with other similar compounds, such as:
2-Methylbuta-1,3-diene (Isoprene): A similar diene with different substituents, used in the production of synthetic rubber.
1,4-Dichloro-2-butene: Another halogenated diene with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in organic synthesis and material science.
Propriétés
Numéro CAS |
69268-45-7 |
|---|---|
Formule moléculaire |
C5H6Cl2 |
Poids moléculaire |
137.00 g/mol |
Nom IUPAC |
1,4-dichloro-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H6Cl2/c1-5(4-7)2-3-6/h2-4H,1H3 |
Clé InChI |
QGJILAVSVXYCSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCl)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


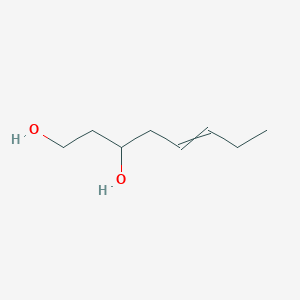
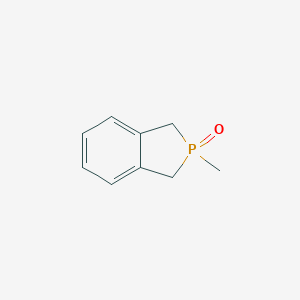
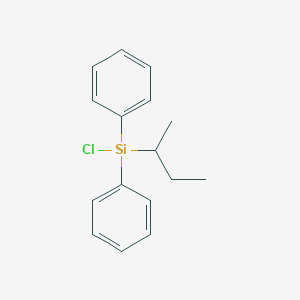
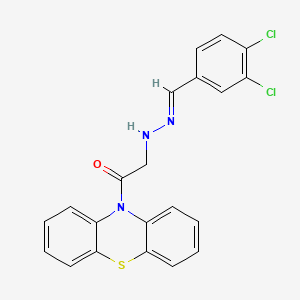



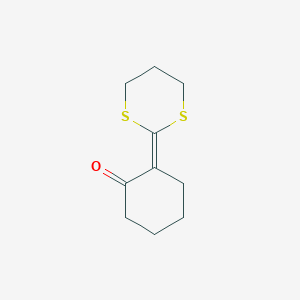
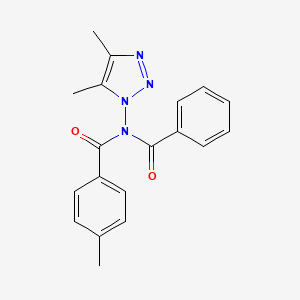
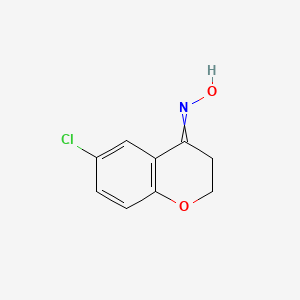
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)

